(1R,2R)-2-Fluoro-N-methylcyclohexan-1-amine;hydrochloride
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Overview
Description
(1R,2R)-2-Fluoro-N-methylcyclohexan-1-amine;hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of a fluorine atom, a methyl group, and an amine group attached to a cyclohexane ring, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Fluoro-N-methylcyclohexan-1-amine;hydrochloride typically involves several steps. One common method starts with (1R,2R)-1,2-cyclohexanedimethanol as the raw material. Under the action of an acid-binding agent, a coupling reaction occurs, followed by selective alkylation of the primary amino group and reduction of the aromatic nitro group . The final derivatization of the primary aromatic amino group involves acylation, sulfonation, reductive alkylation, and arylation .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-Fluoro-N-methylcyclohexan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions often employ reducing agents to convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction typically produces amines.
Scientific Research Applications
(1R,2R)-2-Fluoro-N-methylcyclohexan-1-amine;hydrochloride has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and catalysts.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1R,2R)-2-Fluoro-N-methylcyclohexan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-Cyclohexane-1,2-diamine: A related compound used in similar applications but lacks the fluorine atom.
(1R,2R)-2-Methylcyclohexan-1-amine: Similar structure but without the fluorine substitution.
(1R,2R)-2-Fluorocyclohexan-1-amine: Lacks the methyl group, making it less versatile in certain reactions
Uniqueness
The presence of both a fluorine atom and a methyl group in (1R,2R)-2-Fluoro-N-methylcyclohexan-1-amine;hydrochloride enhances its reactivity and specificity in chemical reactions. This unique combination allows for more diverse applications and greater efficacy in its use as a research tool and industrial chemical .
Properties
IUPAC Name |
(1R,2R)-2-fluoro-N-methylcyclohexan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FN.ClH/c1-9-7-5-3-2-4-6(7)8;/h6-7,9H,2-5H2,1H3;1H/t6-,7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIKVJLMYZYLCI-ZJLYAJKPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCC1F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCCC[C@H]1F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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